Glyceryl triabietate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

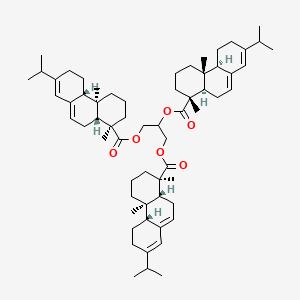

Glyceryl triabietate, also known as this compound, is a useful research compound. Its molecular formula is C63H92O6 and its molecular weight is 945.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Drug Delivery Systems : Glyceryl triabietate is utilized in the formulation of drug delivery systems due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients. It acts as a plasticizer and solvent in various formulations, improving the stability and release profiles of drugs.

- Safety in Pediatric Use : In studies assessing the safety of glyceryl triacetate (a closely related compound), it was found to be well-tolerated in infants with Canavan disease, indicating its potential as a therapeutic agent without significant toxicity . This highlights the compound's favorable safety profile for pediatric applications.

- Chemotherapeutic Adjuvant : Research has shown that glyceryl triacetate can serve as a chemotherapeutic adjuvant, enhancing the efficacy of treatments for glioma tumors. It has been observed to induce cytostatic growth arrest in glioblastoma stem cells, suggesting its utility in cancer therapy .

Cosmetic Applications

This compound is frequently used in cosmetic formulations as a plasticizer and humectant. Its properties allow it to improve the texture and application of creams and lotions while also providing moisture retention benefits. The compound's low allergenic potential makes it suitable for sensitive skin formulations .

Food Industry Applications

- Food Additive : this compound is recognized as a Generally Regarded As Safe (GRAS) substance by the FDA, making it suitable for use as a food additive. It is employed as a humectant and solvent in various food products, enhancing flavor stability and moisture retention .

- Nutritional Supplement : Studies have indicated that glyceryl triacetate may serve as an effective source of energy in dietary applications, particularly in specialized nutrition for individuals with metabolic disorders .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug delivery systems, chemotherapeutic adjuvants | Enhances drug solubility; safe for pediatric use |

| Cosmetics | Plasticizer, humectant | Improves texture; low allergenic potential |

| Food Industry | Food additive, nutritional supplement | GRAS status; effective energy source |

Case Studies

- Chemotherapy Enhancement : A study demonstrated that glyceryl triacetate could significantly improve survival rates in mice with glioblastoma when used alongside temozolomide, indicating its potential role in enhancing chemotherapeutic efficacy .

- Pediatric Safety Trials : Clinical trials involving infants with Canavan disease showed that high doses of glyceryl triacetate were well tolerated without significant side effects, reinforcing its safety for use in vulnerable populations .

- Cosmetic Formulations : In cosmetic applications, this compound has been shown to enhance product stability and user experience without inducing allergic reactions, making it a preferred choice among formulators .

Propiedades

Número CAS |

20633-97-0 |

|---|---|

Fórmula molecular |

C63H92O6 |

Peso molecular |

945.4 g/mol |

Nombre IUPAC |

2,3-bis[[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbonyl]oxy]propyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C63H92O6/c1-39(2)42-16-22-49-45(34-42)19-25-52-58(49,7)28-13-31-61(52,10)55(64)67-37-48(69-57(66)63(12)33-15-30-60(9)51-24-18-44(41(5)6)36-47(51)21-27-54(60)63)38-68-56(65)62(11)32-14-29-59(8)50-23-17-43(40(3)4)35-46(50)20-26-53(59)62/h19-21,34-36,39-41,48-54H,13-18,22-33,37-38H2,1-12H3/t49-,50-,51-,52+,53+,54+,58+,59+,60+,61+,62+,63+/m0/s1 |

Clave InChI |

YDRDTDKISFMAQR-SBGDMIGBSA-N |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)OC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)C |

SMILES isomérico |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(COC(=O)[C@@]4(CCC[C@]5([C@H]4CC=C6[C@@H]5CCC(=C6)C(C)C)C)C)OC(=O)[C@@]7(CCC[C@]8([C@H]7CC=C9[C@@H]8CCC(=C9)C(C)C)C)C)C |

SMILES canónico |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CC=C6C5CCC(=C6)C(C)C)C)C)OC(=O)C7(CCCC8(C7CC=C9C8CCC(=C9)C(C)C)C)C)C |

Sinónimos |

glyceryl triabietate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.